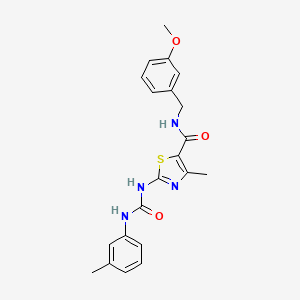

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

CAS No.: 941975-03-7

Cat. No.: VC7174006

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941975-03-7 |

|---|---|

| Molecular Formula | C21H22N4O3S |

| Molecular Weight | 410.49 |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) |

| Standard InChI Key | PHTNDVAQYPFUJT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C |

Introduction

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities, due to the presence of a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen .

Synthesis

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves several key steps:

-

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

-

Introduction of the Carboxamide Group: This involves reacting the thiazole intermediate with an appropriate amine, such as 3-methoxybenzylamine, under coupling conditions using reagents like carbodiimides.

-

Ureido Group Formation: The ureido group can be formed by reacting the intermediate with an isocyanate derivative, such as m-tolyl isocyanate, under controlled conditions.

Potential Applications

Thiazole derivatives, including N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, are of significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds may exhibit anticancer and antimicrobial effects, making them candidates for drug development .

Potential Applications Table

| Application Area | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cancer cell growth due to the thiazole ring's biological activity |

| Antimicrobial Activity | Possible effectiveness against microbial infections due to the compound's structural components |

| Drug Development | Candidate for developing new therapeutic agents due to its interaction with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume